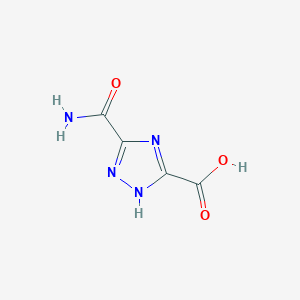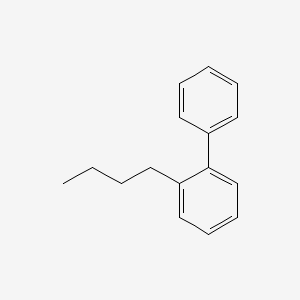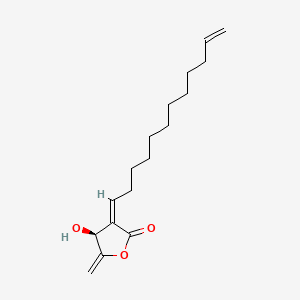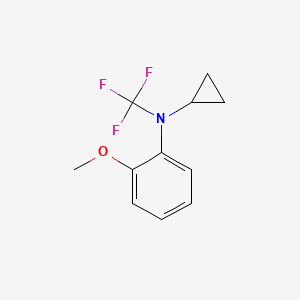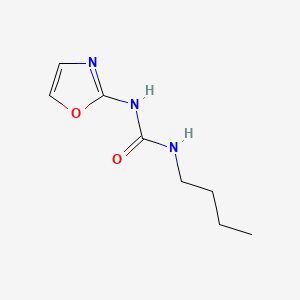
1-Butyl-3-(2-oxazolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(2-oxazolyl)urea is a compound that features a urea moiety substituted with a butyl group and an oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-(2-oxazolyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, yielding high chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic factors and ease of execution, although they may not always be environmentally friendly.
化学反应分析
Types of Reactions
1-Butyl-3-(2-oxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazole ring or the urea moiety.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.
科学研究应用
1-Butyl-3-(2-oxazolyl)urea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include its use as a lead compound in drug development.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-Butyl-3-(2-oxazolyl)urea involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
1-Butyl-3-(2-oxazolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a butyl group and an oxazole ring in the urea framework differentiates it from other oxazole derivatives, potentially leading to unique applications and activities.
属性
CAS 编号 |
35629-47-1 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
1-butyl-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-9-7(12)11-8-10-5-6-13-8/h5-6H,2-4H2,1H3,(H2,9,10,11,12) |
InChI 键 |
RXPBEGLIXKJVHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NC1=NC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


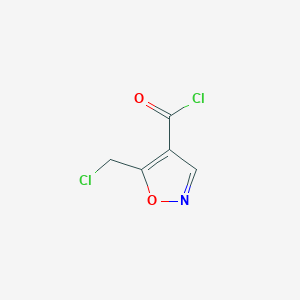
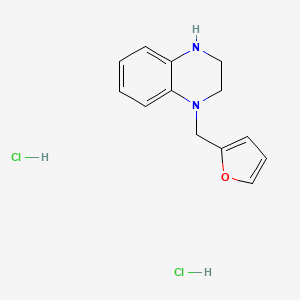

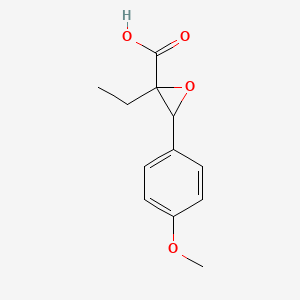
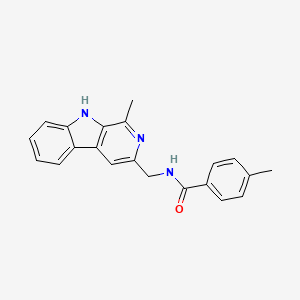
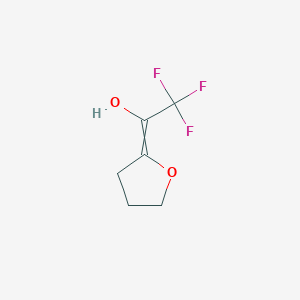
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
